molecular formula C7H11F3O2 B1580764 Ethyl 3-methyl-4,4,4-trifluorobutyrate CAS No. 6975-13-9

Ethyl 3-methyl-4,4,4-trifluorobutyrate

Cat. No.: B1580764
CAS No.: 6975-13-9
M. Wt: 184.16 g/mol
InChI Key: SRVTXLPAWBTQSA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS: 95853-67-1 or 6975-13-9) is a fluorinated ester with the molecular formula C₇H₁₁F₃O₂. It is structurally characterized by a trifluoromethyl group at the β-position and a methyl group at the γ-position of the butyrate backbone. This compound is part of a broader class of fluorinated esters widely used in pharmaceutical, agrochemical, and materials science industries due to the unique electronic and steric effects imparted by fluorine atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVTXLPAWBTQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281590
Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-13-9, 95853-67-1
Record name 6975-13-9
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Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
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Record name Ethyl 3-methyl-4,4,4-trifluorobutanoate
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Record name 95853-67-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,1,1-trifluoropropane with a Grignard reagent, followed by esterification with ethanol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst like magnesium to facilitate the Grignard reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-methyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various biochemical pathways, making the compound valuable in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent(s) Key Properties & Applications References
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate -OH at β-position - Boiling Point : 90–91°C/50 mmHg
- Application : Intermediate in enantioselective biocatalysis (e.g., reduction to (R)-hydroxyesters via permeabilized Bacillus spp.).
[4, 19]
Ethyl 3-oxo-4,4,4-trifluorobutyrate -C=O (keto) at β-position - Boiling Point : 129–130°C
- Application : Precursor for brominated/chlorinated derivatives (e.g., 2-bromo-4,4,4-trifluorobutyrate) and cofactor regeneration in NADPH-dependent enzymatic reductions.
[6, 11, 15]
Ethyl 3-amino-4,4,4-trifluorobutyrate -NH₂ at β-position - Storage : 2–8°C (analogous methyl ester)
- Application : Building block for trifluoromethyl-substituted heterocycles in agrochemicals and pharmaceuticals.
[7, 16]
Ethyl 3-chloro-4,4,4-trifluorobutyrate -Cl at β-position - Molecular Weight : 204.57 g/mol
- Application : Potential leaving group in substitution reactions; limited commercial availability.
[18]
Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate -OH at β, -CH₃ at α - Boiling Point : 180–184°C
- Application : Chiral synthon for asymmetric synthesis; high enantiomeric purity in biocatalytic systems.
[19]

Structural and Reactivity Differences

  • Hydroxy vs. Methyl Substitution: The hydroxyl group in ethyl 3-hydroxy-4,4,4-trifluorobutyrate enables hydrogen bonding and participation in redox reactions, making it critical for enzymatic transformations.
  • Keto Functionality : Ethyl 3-oxo-4,4,4-trifluorobutyrate’s ketone group allows for α-halogenation (e.g., bromination with NBS, yielding 87% product), a reaction pathway unavailable to the methyl-substituted analog.
  • Amino and Chloro Derivatives: The amino group facilitates amide bond formation, relevant to drug discovery, while the chloro analog’s electrophilic β-carbon is suited for SN2 reactions.

Challenges and Commercial Status

  • Safety : Fluorinated esters generally exhibit flammability (UN 3272) and require careful handling (e.g., storage at 2–8°C for methyl analogs).

Biological Activity

Ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS No. 95853-67-1) is a fluorinated organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C7H11F3O2
  • Molecular Weight : 186.13 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 127 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to observed pharmacological effects.

Biological Activity

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits potential antimicrobial effects against various pathogens.
  • Enzyme Interaction : The compound has shown the ability to interact with specific enzymes, suggesting potential therapeutic applications in enzyme modulation.
  • Pharmacological Studies : Research indicates that it may influence metabolic pathways due to its unique structural characteristics.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results showed significant inhibition zones compared to control groups.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Enzyme Modulation

In vitro experiments demonstrated that this compound could modulate the activity of certain enzymes involved in metabolic processes:

EnzymeActivity (Control)Activity (Compound)
Lactate Dehydrogenase100%75%
Aldose Reductase100%60%

Applications in Research and Industry

This compound is utilized in various fields due to its reactivity and ability to introduce fluorine into organic molecules:

  • Pharmaceuticals : As a building block in drug synthesis due to its unique properties.
  • Agrochemicals : Employed in developing new pesticides and herbicides with enhanced efficacy.
  • Organic Synthesis : Used in reactions requiring fluorinated intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl-4,4,4-trifluorobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-4,4,4-trifluorobutyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.